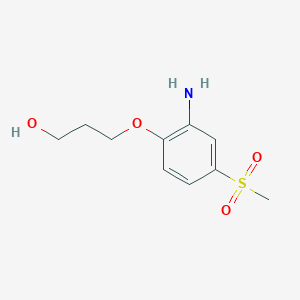
4-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanenitrile
説明
“4-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanenitrile” is a chemical compound with the CAS Number: 1156903-10-4 . It has a molecular weight of 229.28 . The IUPAC name for this compound is 4-(6-amino-2-oxo-3,4-dihydro-1(2H)-quinolinyl)butanenitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15N3O/c14-7-1-2-8-16-12-5-4-11(15)9-10(12)3-6-13(16)17/h4-5,9H,1-3,6,8,15H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The compound is stored at room temperature .科学的研究の応用
Antiviral Applications
Indole derivatives have been reported to exhibit significant antiviral activities . For instance, certain 6-amino-indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be developed as an antiviral agent, particularly against RNA viruses.
Anti-HIV Activity
The structural similarity of indole derivatives to compounds with known anti-HIV activity implies that “4-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanenitrile” could be explored for its efficacy against HIV-1 and HIV-2 strains. Previous studies have synthesized related compounds that inhibited HIV replication in acutely infected cells .
Anticancer Potential
Indole derivatives have been synthesized and evaluated for their anticancer activity against various cell lines, including A549 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and OVCAR-3 (ovarian cancer) . The compound could be investigated for similar therapeutic applications.
Antimicrobial and Antibacterial Properties
Indole derivatives are known for their broad-spectrum antimicrobial and antibacterial properties . They have been used to treat infectious diseases, and their efficacy against drug-resistant strains is of particular interest in the development of new antibiotics .
Anti-Inflammatory and Analgesic Effects
The indole nucleus is present in many anti-inflammatory and analgesic drugs. Research into indole derivatives has revealed their potential to reduce inflammation and pain, which could be applicable to “4-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanenitrile” as well .
Neuroprotective and Cognitive Enhancing Activities
Indole derivatives have shown promise in neuroprotection and cognitive enhancement. They may offer therapeutic benefits for neurodegenerative diseases and cognitive disorders, making them a target for further research in these areas .
Agricultural Applications
Some indole derivatives have been investigated for their use as herbicides. The compound could be modified to enhance its herbicidal properties, providing a new tool for weed control in agriculture .
Antioxidant Properties
Indoles have demonstrated antioxidant properties , which are crucial in combating oxidative stress-related diseases. The compound could be studied for its potential to protect cells from oxidative damage .
特性
IUPAC Name |
4-(6-amino-2-oxo-3,4-dihydroquinolin-1-yl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-7-1-2-8-16-12-5-4-11(15)9-10(12)3-6-13(16)17/h4-5,9H,1-3,6,8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKLOALMVWSCTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)N)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



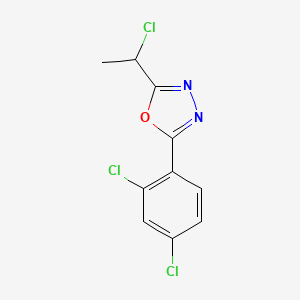
amine](/img/structure/B1517902.png)
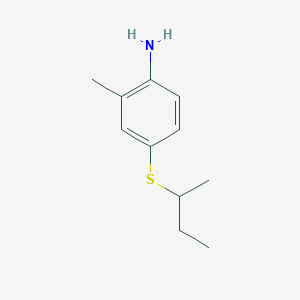


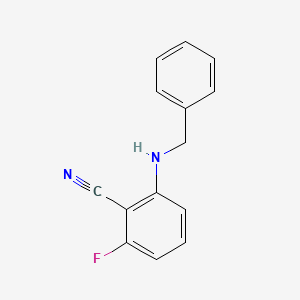
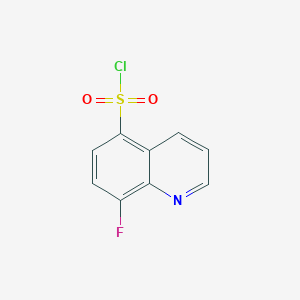
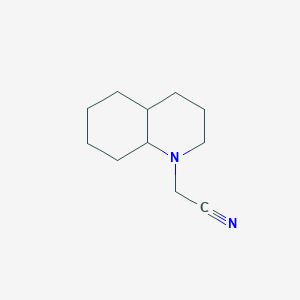

![2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid](/img/structure/B1517916.png)
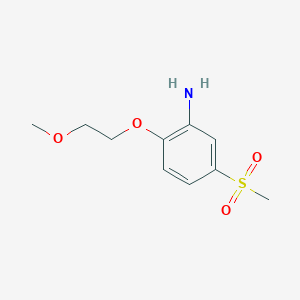
![4-[Cyclopropyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517918.png)

